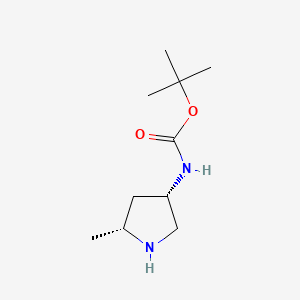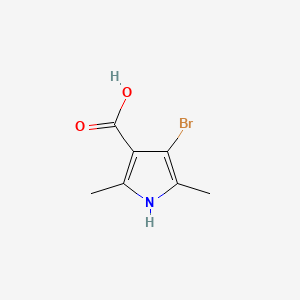
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is a heterocyclic organic compound featuring a pyrrole ring substituted with bromine, methyl groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID typically involves the bromination of 2,5-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 2,5-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting brominated pyrrole is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce oxidized forms of the methyl groups.
- Reduction reactions result in reduced forms of the carboxylic acid group .
Scientific Research Applications
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: While these compounds share structural similarities, 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrrole ring.
Properties
CAS No. |
175276-47-8 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 |
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(7(10)11)6(8)4(2)9-3/h9H,1-2H3,(H,10,11) |
InChI Key |
JTKSXNVVECCXTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)O |
Synonyms |
4-Bromo-2,5-dimethylpyrrole-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)
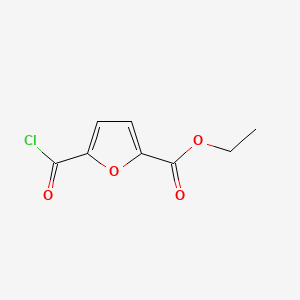
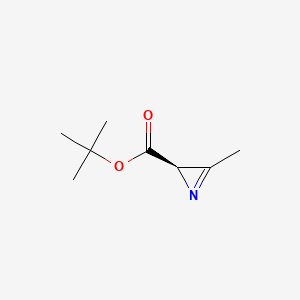
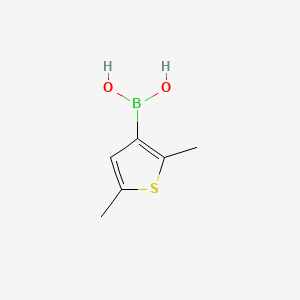
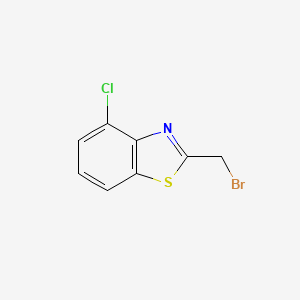
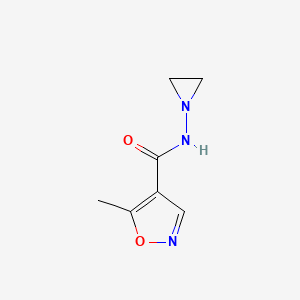
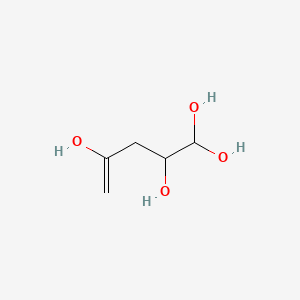
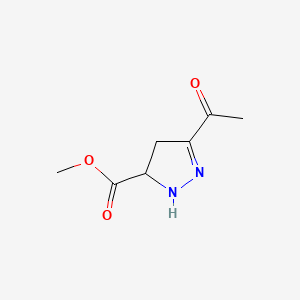
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B576059.png)
